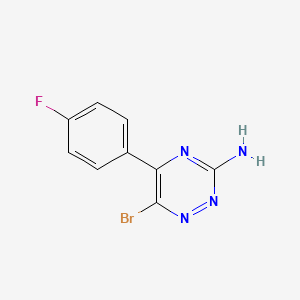

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Description

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound featuring a triazine core substituted with a bromine atom at position 6, a 4-fluorophenyl group at position 5, and an amine group at position 2. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing adenosine A2A receptor (A2AAR) antagonists, which are being investigated for cancer immunotherapy . Its structural uniqueness lies in the combination of electron-withdrawing (bromo, fluorine) and electron-donating (amine) groups, which modulate reactivity and binding affinity.

Properties

IUPAC Name |

6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPCKCYTZUJYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

DMF is preferred for its ability to solubilize both the triazine substrate and NBS. Lower temperatures (−25°C) suppress competing dimerization or decomposition pathways, as evidenced by the absence of byproducts in NMR spectra. Alternative solvents (e.g., THF, acetonitrile) reduce yields due to poor NBS solubility.

Analytical Characterization

Post-synthesis characterization employs:

-

LCMS : m/z 285/287 [M+H]⁺, confirming bromine’s isotopic pattern.

-

¹H NMR (DMSO-d₆): δ 7.43–7.54 (m, 3H, aromatic), 7.62 (bs, 2H, NH₂).

-

IR : N–H stretches at 3350–3450 cm⁻¹ and C–Br at 550–650 cm⁻¹.

Applications in Cross-Coupling Reactions

This compound serves as a precursor for Suzuki–Miyaura couplings. For example:

| Boronic Acid | Product | Yield | LCMS (m/z) |

|---|---|---|---|

| 2,6-Dimethylpyridin-4-yl | 6-(2,6-Dimethylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | 23% | 296 [M+H]⁺ |

| 2-Methyl-6-(trifluoromethyl)pyridin-4-yl | 5-(4-Fluorophenyl)-6-[2-methyl-6-(trifluoromethyl)pyridin-4-yl]-1,2,4-triazin-3-amine | 56% | 350 [M+H]⁺ |

Reaction conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/water solvent, 150°C.

Alternative Synthetic Routes

Direct Cyclization Approaches

While less common, direct cyclization of brominated precursors (e.g., cyanoguanidines) with fluorophenyl aldehydes has been hypothesized. However, no experimental validation exists in public literature.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is in medicinal chemistry, particularly in cancer research. Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

- Induction of Apoptosis: The compound triggers apoptosis in cancer cells through mitochondrial pathways, evidenced by increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases.

- Cell Cycle Arrest: It has been observed to halt cell cycle progression at the G2/M phase.

- Inhibition of Colony Formation: In vitro assays demonstrated its ability to inhibit colony formation in treated cancer cells.

A comparative study indicated that its efficacy is comparable to established anticancer agents like 5-Fluorouracil (IC50 ≈ 9.79 ± 0.17 µM against MGC-803 cells) .

Materials Science

In materials science, the compound is explored for its potential use in developing new materials with unique electronic and optical properties. Its triazine structure allows for modifications that can enhance conductivity or photonic characteristics.

Applications:

- Organic Electronics: The compound can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors: Its electronic properties make it suitable for sensor applications where detection sensitivity is crucial.

Biological Research

As a tool compound in biological research, this compound serves to elucidate various biochemical pathways. Its ability to interact with specific molecular targets aids in understanding enzyme functions and cellular processes.

Case Studies

Several case studies highlight the compound's biological activity:

- Antitumor Activity Study:

- Mechanistic Studies:

Mechanism of Action

The mechanism of action of 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table highlights critical differences between 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine and its analogs:

Pharmacological and Physicochemical Comparisons

- Electrophilicity and Reactivity: The bromine atom in the target compound enhances its reactivity in cross-coupling reactions compared to non-brominated analogs like 5-(4-fluorophenyl)-1,2,4-triazin-3-amine .

- Binding Affinity : AZD4365, which replaces bromine with a chloro-pyridine group, exhibits higher A2AAR selectivity due to improved hydrophobic interactions .

- Solubility and Bioavailability : Compounds with ethynyl substituents (e.g., 6-((4-fluorophenyl)ethynyl)-1,2,4-triazin-3-amine) show reduced solubility in aqueous media compared to brominated derivatives, impacting their pharmacokinetic profiles .

Biological Activity

6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (CAS No. 1321517-59-2) is a synthetic compound belonging to the triazine family, which has garnered attention due to its potential biological activities, particularly in cancer research. This article aims to explore its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications, particularly in oncology. Its structural features suggest possible interactions with cellular targets that could lead to significant therapeutic effects.

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated against several cancer cell lines using the MTT assay. The results indicated that this compound exhibits significant inhibitory activity against various tumor cells.

In comparison with the standard drug 5-Fluorouracil (5-FU), which has an IC50 of approximately 9.79 ± 0.17 µM against MGC-803 cells, the compound demonstrated comparable efficacy.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to morphological changes in cancer cells and induces apoptosis through the mitochondrial pathway. This is evidenced by the increased expression of pro-apoptotic proteins such as Bax and cleaved Caspases .

- Cell Cycle Arrest : The compound was found to halt cell cycle progression at the G2/M phase, indicating its potential as a cell cycle inhibitor .

- Inhibition of Colony Formation : In vitro assays demonstrated that the compound effectively inhibited colony formation in treated cancer cells, further supporting its role as a potential anticancer agent .

Case Studies

Several studies have investigated the biological activity of triazine derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For brominated triazines, a typical approach involves reacting a halogenated triazine precursor (e.g., 5-bromo-1,2,4-triazin-3-amine) with 4-fluorophenylboronic acid under palladium catalysis. Key parameters include:

- Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation and enhances reactivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of arylboronic acids .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 12 hours) and increases yield by 15–20% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz). The NH₂ group shows broad peaks at δ 5.5–6.0 ppm .

- ¹³C NMR : The triazine ring carbons resonate at δ 155–165 ppm, while the bromine-substituted carbon appears at δ 120–125 ppm .

- Mass Spectrometry : Expect a molecular ion peak at m/z 282–284 (M⁺, isotopic pattern due to bromine) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Waste disposal : Brominated aromatic compounds require segregation and treatment by certified waste management services to avoid environmental contamination .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to toxic vapors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound across different assays?

- Methodological Answer :

- Assay validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the fluorophenyl group .

- Solubility adjustments : Use co-solvents (e.g., DMSO at <1% v/v) to ensure compound stability in aqueous buffers .

- Statistical analysis : Apply ANOVA or Tukey’s HSD test to assess significance of outliers in dose-response curves .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite with the triazine core as a hinge-binding motif. The 4-fluorophenyl group often occupies hydrophobic pockets in kinase ATP-binding sites .

- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of halogen bonds between bromine and conserved lysine residues .

Q. How can synthetic routes be optimized to minimize byproducts like dehalogenated or dimerized species?

- Methodological Answer :

- Temperature control : Maintain reactions below 80°C to prevent Br-F substitution or triazine ring decomposition .

- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings; the latter reduces homocoupling of boronic acids .

- In-line monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.